molecular formula C24H22N4O4S B11114948 N-(2-Ethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(2-Ethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11114948
M. Wt: 462.5 g/mol
InChI Key: YVQIAOBPPPYPMO-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, sulfonamide, and hydrazinecarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with the synthesis of the indole derivative through Fischer indole synthesis.

    Hydrazone Formation: Reacting the indole derivative with hydrazine to form the hydrazone.

    Sulfonamide Formation: Coupling the hydrazone with a sulfonyl chloride derivative to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate or as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Ethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives and hydrazone compounds.

    Sulfonamides: Known for their antimicrobial properties and used in various therapeutic applications.

    Hydrazones: Utilized in organic synthesis and as intermediates in the preparation of other compounds.

Uniqueness

The uniqueness of N-(2-Ethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H22N4O4S

Molecular Weight

462.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethylanilino]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C24H22N4O4S/c1-2-17-10-6-9-15-21(17)28(33(31,32)18-11-4-3-5-12-18)16-22(29)26-27-23-19-13-7-8-14-20(19)25-24(23)30/h3-15,25,30H,2,16H2,1H3

InChI Key

YVQIAOBPPPYPMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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